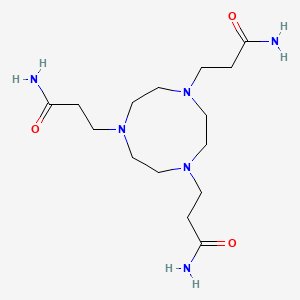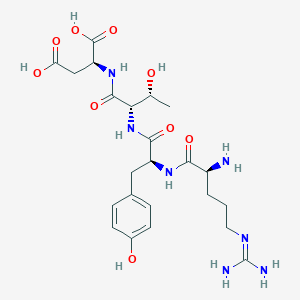
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, each contributing to its overall functionality and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids using TFA (Trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The tyrosyl residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), iodine (I~2~).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using protected amino acid analogs during SPPS.
Major Products:
Oxidation Products: Dityrosine, oxidized peptide fragments.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Peptides with modified amino acid residues.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.
類似化合物との比較
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Comparison: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
921207-29-6 |
|---|---|
分子式 |
C23H35N7O9 |
分子量 |
553.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C23H35N7O9/c1-11(31)18(21(37)29-16(22(38)39)10-17(33)34)30-20(36)15(9-12-4-6-13(32)7-5-12)28-19(35)14(24)3-2-8-27-23(25)26/h4-7,11,14-16,18,31-32H,2-3,8-10,24H2,1H3,(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,25,26,27)/t11-,14+,15+,16+,18+/m1/s1 |
InChIキー |
GFZIKJRKPDNAFA-XGJAGSQMSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)

![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

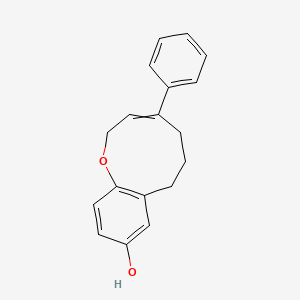
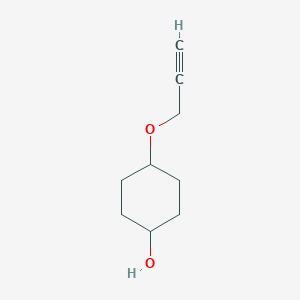
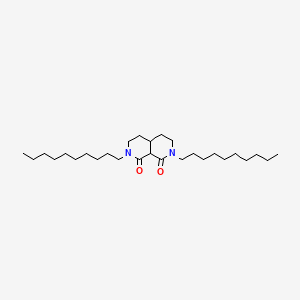
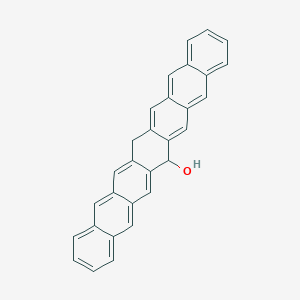
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
